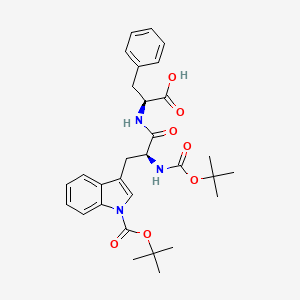
N,1-Bis(tert-butoxycarbonyl)-L-tryptophyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate is a chemical compound with the molecular formula C11H12N3O6Br. It is known for its applications in various fields of scientific research, particularly in organic synthesis and chemical analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate typically involves the reaction of 2,4-dinitroaniline with ethyl 2-bromopropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Nucleophilic Substitution: Products include substituted anilines or thiols.
Reduction: Products include 2-(2,4-diaminoanilino)ethyl 2-bromopropanoate.
Applications De Recherche Scientifique
2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Chemical Analysis: As a reagent in analytical chemistry for detecting and quantifying specific functional groups.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate involves its interaction with nucleophiles and reducing agents. The nitro groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- 2-(2,4-Dinitroanilino)ethyl acetate
- 2-(2,4-Dinitroanilino)ethyl chloride
Comparison: 2-(2,4-Dinitroanilino)ethyl 2-bromopropanoate is unique due to the presence of both nitro and bromine functional groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
918902-51-9 |
|---|---|
Formule moléculaire |
C30H37N3O7 |
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H37N3O7/c1-29(2,3)39-27(37)32-22(25(34)31-23(26(35)36)16-19-12-8-7-9-13-19)17-20-18-33(28(38)40-30(4,5)6)24-15-11-10-14-21(20)24/h7-15,18,22-23H,16-17H2,1-6H3,(H,31,34)(H,32,37)(H,35,36)/t22-,23-/m0/s1 |
Clé InChI |
CGHORJZHQRJBPR-GOTSBHOMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


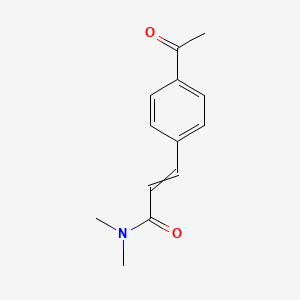
![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
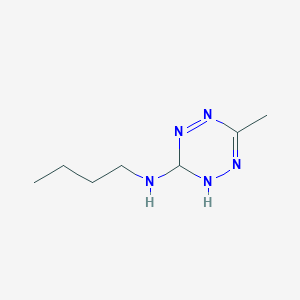
![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)
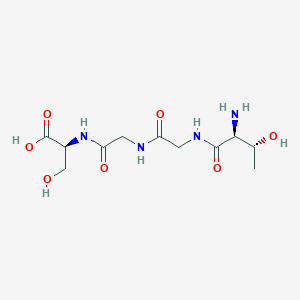
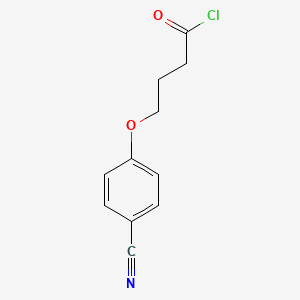
![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)


![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)


![5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14195435.png)
![3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B14195440.png)
